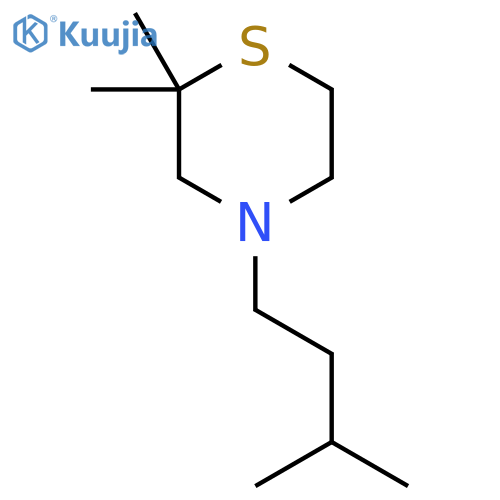Cas no 1864431-03-7 (2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine)

1864431-03-7 structure
商品名:2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine 化学的及び物理的性質
名前と識別子
-
- 1864431-03-7
- EN300-7437994
- 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine
-
- インチ: 1S/C11H23NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h10H,5-9H2,1-4H3
- InChIKey: UUAKWGAEFNFSOZ-UHFFFAOYSA-N
- ほほえんだ: S1CCN(CCC(C)C)CC1(C)C
計算された属性
- せいみつぶんしりょう: 201.15512091g/mol
- どういたいしつりょう: 201.15512091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7437994-0.5g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 0.5g |
$824.0 | 2025-03-11 | |
| Enamine | EN300-7437994-0.1g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 0.1g |
$366.0 | 2025-03-11 | |
| Enamine | EN300-7437994-0.25g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 0.25g |
$524.0 | 2025-03-11 | |
| Enamine | EN300-7437994-5.0g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
| 1PlusChem | 1P028FW2-100mg |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95% | 100mg |
$515.00 | 2024-06-17 | |
| Enamine | EN300-7437994-2.5g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
| Enamine | EN300-7437994-10.0g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
| Enamine | EN300-7437994-0.05g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 0.05g |
$245.0 | 2025-03-11 | |
| Enamine | EN300-7437994-1.0g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
| 1PlusChem | 1P028FW2-250mg |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95% | 250mg |
$710.00 | 2024-06-17 |
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
1864431-03-7 (2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine) 関連製品
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
